Technical Guide: Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate
Technical Guide: Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate
Topic: Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate (CAS 730964-84-8) Content Type: Technical Whitepaper & Operational Guide Audience: Medicinal Chemists, Process Development Scientists, and Chemical Biology Researchers.
A Bifunctional Scaffold for Multicomponent Macrocyclization and Peptidomimetic Synthesis[1]
Executive Summary
Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate (CAS 730964-84-8) is a specialized bifunctional aliphatic building block characterized by a 1,4-disubstituted cyclohexane ring.[1][2] It features two distinct reactive termini: a methyl ester (electrophilic/hydrolyzable handle) and an isocyanomethyl group (nucleophilic/divalent carbon).
This compound is increasingly valued in high-throughput medicinal chemistry for its ability to introduce the cyclohexane spacer—a privileged scaffold known to improve metabolic stability and oral bioavailability compared to flexible alkyl chains or planar phenyl rings. Its primary utility lies in Isocyanide-based Multicomponent Reactions (IMCRs) , such as the Ugi and Passerini reactions, where it serves as a convertible input to generate diverse peptidomimetic libraries.
Chemical Profile & Structural Analysis
Physicochemical Properties
| Property | Data |
| CAS Number | 730964-84-8 |
| IUPAC Name | Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate |
| Molecular Formula | C₁₀H₁₅NO₂ |
| Molecular Weight | 181.23 g/mol |
| Appearance | Colorless to pale yellow liquid (or low-melting solid) |
| Stereochemistry | Typically supplied as the trans-isomer (thermodynamically favored and bioactive mimic of tranexamic acid derivatives).[1][2][3] |
| Reactivity | Isocyanide (–NC): Divalent carbon, reacts with electrophiles, radicals, and in cycloadditions.Ester (–COOMe): Standard acyl substitution, hydrolysis to acid. |
Stereochemical Considerations
The trans-1,4-cyclohexane configuration places the substituents in equatorial positions, minimizing 1,3-diaxial interactions. This rigid conformation is critical in drug design, as it directs the functional groups to opposite vectors (approx. 6 Å separation), making it an ideal "spacer" for bidentate ligands or enzyme inhibitors.
Synthetic Routes & Production
While direct displacement of halides with cyanide sources is possible, it often suffers from thermodynamic control favoring the nitrile (-CN) over the isocyanide (-NC). The industry-standard protocol for high-fidelity synthesis is the Formamide Dehydration Route .
Validated Synthesis Protocol: Formamide Dehydration
Note: This protocol assumes the starting material is Methyl 4-(aminomethyl)cyclohexane-1-carboxylate.
Step 1: N-Formylation
Reagents: Ethyl formate (solvent/reagent) or Acetic Formic Anhydride. Mechanism: Nucleophilic attack of the primary amine on the formyl carbonyl.
Step 2: Dehydration to Isocyanide
Reagents: Phosphoryl chloride (POCl₃) and Triethylamine (Et₃N) in Dichloromethane (DCM). Mechanism: Activation of the formamide oxygen by POCl₃ followed by base-mediated elimination.
Experimental Protocol (Bench Scale)
Safety Alert: Isocyanides possess a potent, repulsive odor and potential toxicity. All operations must be performed in a well-ventilated fume hood with double-gloving.
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Formylation:
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Dissolve trans-methyl 4-(aminomethyl)cyclohexane-1-carboxylate (10 mmol) in ethyl formate (20 mL).
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Reflux for 4–6 hours. Monitor by TLC (amine consumption).[4]
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Concentrate in vacuo to yield the crude formamide intermediate.
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-
Dehydration:
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Dissolve the crude formamide in anhydrous DCM (30 mL) and add Et₃N (30 mmol). Cool to -5°C.
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Dropwise add POCl₃ (11 mmol) over 20 minutes, maintaining temp < 0°C.
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Stir at 0°C for 1 hour, then quench with saturated Na₂CO₃ solution (slowly).
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Workup: Extract with DCM, wash with water and brine. Dry over Na₂SO₄.[5]
-
Purification: Flash chromatography (Silica, Hexane/EtOAc). Isocyanides typically elute rapidly.
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Application Workflows: Multicomponent Reactions (MCRs)
The core utility of CAS 730964-84-8 is in the Ugi-4-Component Reaction (U-4CR) . It acts as the isocyanide input, reacting with an amine, an aldehyde, and a carboxylic acid to form a bis-amide backbone.
Workflow: Peptidomimetic Library Generation
The ester group on the cyclohexane ring remains orthogonal during the Ugi reaction, allowing for post-MCR cyclization or conjugation.
Mechanism Description:
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Imine Formation: Amine + Aldehyde ⇌ Imine.
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Acid Activation: Protonation of the Imine.
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Alpha-Addition: The Isocyanide (CAS 730964-84-8) attacks the iminium ion.
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Mumm Rearrangement: Acyl transfer completes the peptide backbone.
Visualization: Ugi Reaction Pathway
Figure 1: Mechanistic pathway of the Ugi-4CR utilizing CAS 730964-84-8 to generate peptidomimetics.
Strategic Utility in Drug Discovery
Bioisosterism and Linker Design
Researchers utilize this scaffold to replace:
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Phenyl rings: To improve solubility (higher Fsp3 character) and reduce aromatic ring count (lowering toxicity risks).
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Flexible alkyl chains: To reduce entropic penalties upon binding to a target protein.
Post-Condensation Modifications
The methyl ester group allows this molecule to function as a "convertible isocyanide."
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Ugi Reaction: Incorporate the isocyanide.
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Saponification: Hydrolyze the methyl ester to the free acid.
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Macrocyclization: Couple the new acid with the N-terminus of the Ugi adduct to form a macrocyclic lactam (constrained peptide).
Safety & Handling Protocols
Odor Containment
Isocyanides have a notoriously low odor threshold.
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Neutralization: Glassware should be rinsed with a 5% methanolic sulfuric acid solution immediately after use to hydrolyze residual isocyanide to the odorless amine.
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Waste: Segregate isocyanide waste; do not mix with strong oxidizers.
Toxicity
While specific toxicology data for CAS 730964-84-8 is limited, isocyanides are generally considered toxic by inhalation and skin contact.
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PPE: Nitrile gloves (double layer recommended), lab coat, safety glasses.
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Engineering Controls: strictly fume hood use only.
References
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Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89. Link
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Nenajdenko, V. G. (Ed.). (2012).[6] Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH. Link
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Zhu, J., & Bienaymé, H. (2005). Multicomponent Reactions. Wiley-VCH. (Foundational text on Ugi/Passerini mechanisms). Link
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PubChem Compound Summary. (n.d.). Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate.[1][7] National Center for Biotechnology Information. Link
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Santa Cruz Biotechnology. (2024). trans-4-(Isocyanomethyl)cyclohexane carboxylic acid methyl ester Product Data. Link[1][8]
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- 6. P. aeruginosa Metabolome Database: cyclohexane-1-carboxylate (PAMDB120115) [pseudomonas.umaryland.edu]
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